molecular formula C11H18N4O5 B151382 N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine CAS No. 120418-76-0

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine

Cat. No. B151382
CAS RN: 120418-76-0
M. Wt: 286.28 g/mol
InChI Key: NMKSQOBSNDOTQH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine, also known as N-AOPG, is an organofluorophosphate compound with a wide range of applications in scientific research. It is a derivative of oxoethylglycine, a naturally occurring amino acid. N-AOPG is used in a variety of biochemical and physiological studies, as well as in drug development and other laboratory experiments.

Scientific Research Applications

Metabolism in Cardioprotective Drugs

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine plays a role in the metabolism of dexrazoxane, a doxorubicin cardioprotective agent. Dexrazoxane metabolizes into one-ring open intermediates, including N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine, which is further metabolized into its active metal-chelating form, ADR-925 (Schroeder, Patel, & Hasinoff, 2008).

Hepatobiliary Imaging Agents

The compound is also involved in the synthesis of novel iodinated iminodiacetic acid analogs, which are potential agents for hepatobiliary imaging (Brborić, Vladimirov, Jovanović, & Dogović, 2004).

Chelating Subunits in Conjugates

It is used in the bisalkylation of L-glutamic acid and L-lysine derivatives, leading to compounds that feature a carboxylic or an amino group, which are available for conjugation with suitable partners. These conjugates contain a chelating subunit for complexation of metal ions (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).

Synthesis of Antipsychotic Agents

It has been used in the synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides, proposed as novel atypical antipsychotic agents (Sekhar, Rao, & Krishna, 2009).

Antimicrobial Activity

This compound features in the synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones, which exhibit antimicrobial activity against various microorganisms (Foroumadi, Emami, Mehni, Moshafi, & Shafiee, 2005).

Fluorescence Chemosensors

The compound is involved in the development of a 1,3,4-oxadiazole-based fluorescence chemosensor for detecting Zn2+ in aqueous solution and its application in living cells (Zhou, Tang, Cheng, Ju, Yang, Liu, Chen, & Bai, 2012).

properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O5/c1-7(15-4-9(17)13-10(18)5-15)2-14(3-8(12)16)6-11(19)20/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKSQOBSNDOTQH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Reactant of Route 2
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Reactant of Route 3
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Reactant of Route 4
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Reactant of Route 5
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Reactant of Route 6
Reactant of Route 6
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine

Q & A

Q1: What is the role of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine in the metabolism of the cardioprotective drug dexrazoxane?

A: N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine (referred to as compound C in the study []) is a key intermediate metabolite in the conversion of dexrazoxane to its active metabolite, N,N′-[(1S)-1-methyl-1,2-ethanediyl]bis[(N-(2-amino-2-oxoethyl)]glycine (ADR-925) []. The study demonstrates that the enzyme dihydroorotase (DHOase) directly metabolizes compound C into ADR-925 []. Inhibiting DHOase with 5-aminoorotic acid significantly reduced the formation of ADR-925 from both dexrazoxane and a mixture of its one-ring open metabolites (including compound C) []. This highlights the essential role of both compound C and DHOase in the metabolic pathway of dexrazoxane to its active, cardioprotective form.

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